2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen atom and one oxygen atom. Isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure positions it as a significant subject of research in medicinal chemistry and organic synthesis, highlighting its potential therapeutic applications and utility as a chemical building block in various scientific fields.
The synthesis of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine can be achieved through several methodologies. A common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, utilizing a platinum-carbene intermediate to form regioisomeric isoxazoles. This method allows for the selective formation of the desired isoxazole structure under controlled conditions.
In practice, the synthesis typically begins with the preparation of the starting materials, which are then subjected to specific reaction conditions involving temperature control and the use of solvents such as dichloromethane. The reaction mixture is often stirred at room temperature or cooled to facilitate cyclization. Following the reaction, the products are purified using techniques like flash chromatography to isolate the target compound with high yield and purity .
The molecular formula for 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is C11H18N2O, indicating it contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a tert-butyl group attached to an isoxazole ring, which contributes significantly to its chemical properties and biological activity.
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine participates in various chemical reactions, including:
These reactions allow for further functionalization of the compound, making it a versatile intermediate in organic synthesis.
Common reagents used in these reactions include mild bases such as sodium bicarbonate and metal catalysts like copper(I) or ruthenium(II). The choice of solvent also plays a crucial role in determining the reaction pathway and yield.
The mechanism of action for 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activities and leading to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes or cancer progression. This modulation can result in significant biological outcomes such as reduced tumor growth or enhanced antimicrobial activity .
The compound exhibits typical characteristics associated with organic amines and heterocycles:
Key chemical properties include:
Relevant data regarding its physical state can be derived from experimental observations during synthesis and characterization processes.
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine has several applications across various scientific domains:
Research continues into its therapeutic potential, particularly concerning inflammation-related diseases and neurological disorders .
Retrosynthetic deconstruction of 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine prioritizes disconnection of the isoxazole-ethylamine bond to yield two synthons: (i) 5-(tert-butyl)isoxazol-3-yl electrophile and (ii) 2-aminoethyl nucleophile. The isoxazole ring is traced to β-ketonitrile precursors via cyclocondensation with hydroxylamine derivatives, while the ethylamine chain may derive from haloethyl reagents or acrylonitrile through Michael addition/reduction [3] [5]. Alternative disconnection at the isoxazole C3 position reveals 4,4-dimethyl-3-oxopentanenitrile (derived from tert-butyl acetonitrile and esters) as the key precursor for the heterocyclic core [5].
Table 1: Retrosynthetic Pathways for Core Components
Target Fragment | Precursor Options | Key Disconnection |
---|---|---|
5-(tert-Butyl)isoxazole | 4,4-Dimethyl-3-oxopentanenitrile | C3-O bond formation via cyclization |
2-Aminoethyl chain | 2-Bromoethylamine | Nucleophilic substitution |
Acrylonitrile | Michael addition/reduction |
A patented route to 3-amino-5-(tert-butyl)isoxazole—a critical intermediate—involves refluxing 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride in ethanol/water under basic catalysis (lithium hydroxide). Optimization achieved 85% yield by controlling stoichiometry (1:1.2 β-ketonitrile:NH₂OH·HCl) and employing lithium hydroxide (0.5 eq) as a cyclization catalyst. The reaction mixture required neutralization with acetic acid post-cyclization to precipitate the product [5].
Subsequent functionalization attaches the ethylamine chain via N-alkylation:
Microwave-assisted solid-phase synthesis (Rink amide resin) enables tethering of pre-functionalized ethylamine chains, yielding 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine in 50–70% overall yield after cleavage [3] .
Metal-free catalysis dominates ethylamine coupling to avoid residual metal contamination in pharmaceuticals:
Table 2: Catalytic Systems for Ethylamine Installation
Catalyst Type | Reaction | Conditions | Yield | Selectivity |
---|---|---|---|---|
PTC (Bu₄N⁺Br⁻) | Nucleophilic substitution | 60°C, 12 h | 75% | >99% |
Pyridine-borane/AcOH | Reductive amination | RT, 24 h | 80% | 95% |
LiOH | Isoxazole cyclization | Reflux, 6 h | 85% | N/A |
Copper-free Sonogashira alternatives employ palladium/charcoal (5 mol%) with triethylamine base for coupling tert-butylacetylene to ethylamine-functionalized acrylates, though scalability is limited by catalyst leaching [2] .
The hydrophobic tert-butyl group impedes solubilization in aqueous reaction media. Strategies include:
Stability issues arise from:
Crystallization optimization for the final compound uses hexane/ethyl acetate (3:1), yielding >98% purity by HPLC, though recovery remains suboptimal (60%) due to oiling out—addressed by seeding with pure crystals [5] .
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5